molecular formula C20H26N2O5S2 B6571702 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946284-21-5

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571702
CAS No.: 946284-21-5
M. Wt: 438.6 g/mol
InChI Key: OGAKNLBKTONIQM-UHFFFAOYSA-N
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Description

  • Reacting 1,2,3,4-tetrahydroquinoline with propane-1-sulfonyl chloride in the presence of a base like triethylamine (TEA) can yield the sulfonylated intermediate.

  • Ethoxylation

    • Introducing the ethoxy group typically involves ethylation using an alkylating agent like ethyl bromide in the presence of a strong base such as sodium hydride (NaH).

  • Attachment of Benzene-1-sulfonamide

    • Finally, a coupling reaction with benzene-1-sulfonyl chloride under basic conditions completes the synthesis.

  • Industrial Production Methods

    Scaling up the production requires optimizing the conditions to ensure higher yield and purity. Techniques like continuous flow reactors, precise temperature control, and solvent recycling are commonly employed in industrial settings to achieve efficient production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of this compound can be achieved through multi-step organic synthesis. A possible route includes:

    • Formation of Tetrahydroquinoline

      • Starting with an appropriate quinoline derivative, hydrogenation under mild conditions using catalysts such as palladium on carbon (Pd/C) can convert it to 1,2,3,4-tetrahydroquinoline.

    Chemical Reactions Analysis

    Types of Reactions

    The compound undergoes several types of chemical reactions, including:

    • Oxidation: : Oxidative conditions can modify various functional groups within the molecule. For instance, mild oxidants might selectively oxidize the ethoxy group, whereas stronger oxidants could target the tetrahydroquinoline ring.

    • Reduction: : Certain reducing agents might reduce the sulfonyl groups, potentially altering the compound's reactivity.

    • Substitution: : Nucleophilic substitution reactions can modify the ethoxy or sulfonyl groups, allowing for further functionalization.

    Common Reagents and Conditions

    • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    • Substitution: : Sodium hydride (NaH), potassium carbonate (K₂CO₃).

    Major Products Formed

    • Oxidation: : Formation of aldehydes, ketones, or carboxylic acids.

    • Reduction: : Generation of secondary amines or alcohols.

    • Substitution: : Introduction of new functional groups such as halogens, alkyls, or aryls.

    Scientific Research Applications

    Chemistry

    In synthetic chemistry, 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide serves as a versatile building block for constructing more complex molecules.

    Biology

    Biologically, the compound can act as a pharmacophore, influencing enzyme activity or receptor binding due to its unique structure.

    Medicine

    Industry

    Industrially, it might be used in the development of specialty chemicals or advanced materials due to its diverse functional groups.

    Mechanism of Action

    The mechanism by which this compound exerts its effects can vary depending on the context of its application. Generally, its sulfonamide moiety could interact with specific enzymes, inhibiting their activity. The tetrahydroquinoline portion may facilitate binding to biological targets, while the ethoxy and sulfonyl groups could modify the compound's solubility and reactivity.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-ethoxy-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

    • 4-ethoxy-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

    Comparison

    Compared to these similar compounds, 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a longer alkyl chain in the sulfonyl group, which could influence its solubility, lipophilicity, and overall biological activity. This uniqueness can make it more suitable for certain applications where longer alkyl chains are preferred for membrane permeability or interaction with hydrophobic pockets in biological targets.

    This compound offers exciting opportunities for research and application across various fields due to its distinctive structure and reactivity.

    Properties

    IUPAC Name

    4-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H26N2O5S2/c1-3-14-28(23,24)22-13-5-6-16-15-17(7-12-20(16)22)21-29(25,26)19-10-8-18(9-11-19)27-4-2/h7-12,15,21H,3-6,13-14H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OGAKNLBKTONIQM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H26N2O5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    438.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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